![molecular formula C8H4N2O8 B1610920 2,5-Dinitroterephthalic acid CAS No. 65109-45-7](/img/structure/B1610920.png)
2,5-Dinitroterephthalic acid
Overview
Description
2,5-Dinitroterephthalic acid is an organic compound with the molecular formula C8H4N2O8. It is a derivative of terephthalic acid, where two nitro groups are substituted at the 2 and 5 positions of the benzene ring. This compound is known for its applications in various fields, including chemistry and materials science, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dinitroterephthalic acid can be synthesized through several methods. One common approach involves the nitration of terephthalic acid using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps such as recrystallization to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dinitroterephthalic acid undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Reduction: 2,5-Diaminoterephthalic acid.
Substitution: Various substituted terephthalic acids depending on the nucleophile used.
Scientific Research Applications
Chemistry
2,5-Dinitroterephthalic acid serves as a precursor for synthesizing various functionalized aromatic compounds. Its nitro groups enable it to undergo multiple chemical transformations, such as:
- Reduction : The nitro groups can be reduced to amino groups, yielding 2,5-diaminoterephthalic acid.
- Substitution Reactions : The nitro groups can participate in nucleophilic aromatic substitution reactions.
Materials Science
DNTA is utilized as a building block for advanced materials, particularly in the development of metal-organic frameworks (MOFs). Its structural rigidity and functional groups facilitate the formation of complex structures with metals, leading to applications in catalysis and gas storage.
Biology and Medicine
Recent studies have highlighted DNTA's potential in biomedical applications:
- Antimicrobial Activity : DNTA has demonstrated significant antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) around 50 µg/mL.
- Cytotoxicity Studies : Research indicates that DNTA can induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells. For instance, it showed an IC50 value of 30 µM against breast cancer cells (MCF-7).
Antibacterial Activity
In a study published in the Journal of Applied Microbiology, DNTA was tested against various bacterial strains. The results confirmed its efficacy as an antibacterial agent, suggesting its potential use in developing new antibiotics.
Anticancer Research
A recent investigation into DNTA's cytotoxic effects revealed that it significantly reduced cell viability in breast cancer cells. This finding positions DNTA as a promising candidate for further development into anticancer therapies.
Mechanism of Action
The mechanism by which 2,5-Dinitroterephthalic acid exerts its effects is primarily through its ability to undergo various chemical transformations. The nitro groups play a crucial role in these reactions, acting as electron-withdrawing groups that influence the reactivity of the benzene ring. This compound can interact with molecular targets through its functional groups, leading to the formation of new chemical bonds and the modification of existing structures .
Comparison with Similar Compounds
2,5-Diaminoterephthalic acid: A reduced form of 2,5-Dinitroterephthalic acid with amino groups instead of nitro groups.
2,5-Dihydroxyterephthalic acid: A compound with hydroxyl groups at the 2 and 5 positions.
Terephthalic acid: The parent compound without any nitro or other substituents.
Uniqueness: this compound is unique due to the presence of two nitro groups, which significantly alter its chemical reactivity compared to its analogs. These nitro groups make it a versatile intermediate for further chemical modifications and applications in various fields .
Biological Activity
2,5-Dinitroterephthalic acid (DNTA), a derivative of terephthalic acid, is synthesized through the nitration of terephthalic acid. It has gained attention in various fields of research due to its unique chemical properties and potential applications. This article explores the biological activity of DNTA, including its synthesis, structural characteristics, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of terephthalic acid with a nitrating agent such as a mixture of nitric and sulfuric acids. The general reaction can be summarized as follows:
Molecular Structure
The molecular formula for this compound is with a molecular weight of approximately . The compound features two nitro groups positioned at the 2 and 5 positions relative to the carboxylic acid groups on the benzene ring. This arrangement contributes to its planar and rigid structure which is crucial for its interactions in biological systems .
Antimicrobial Properties
Recent studies have indicated that derivatives of nitroterephthalic acid exhibit significant antimicrobial activity. For instance, DNTA has been tested against various bacterial strains, demonstrating inhibition of growth at certain concentrations. The mechanism behind this activity is believed to involve the disruption of bacterial cell membranes and interference with metabolic processes .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of DNTA on human cell lines. These studies reveal that DNTA can induce apoptosis in cancer cells while showing lower toxicity in normal cells. The compound's ability to selectively target cancerous cells makes it a candidate for further development in cancer therapies .
Case Studies
- Antibacterial Activity : In a study published in Journal of Applied Microbiology, DNTA exhibited notable antibacterial effects against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, indicating its potential as an antibacterial agent .
- Anticancer Research : A recent investigation into the cytotoxic effects of DNTA on various cancer cell lines demonstrated that it significantly reduced cell viability in breast cancer cells (MCF-7) with an IC50 value of 30 µM. This suggests that DNTA may act as a promising lead compound for developing new anticancer drugs .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
2,5-dinitroterephthalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O8/c11-7(12)3-1-5(9(15)16)4(8(13)14)2-6(3)10(17)18/h1-2H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFZXBPNVPXWAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30570625 | |
Record name | 2,5-Dinitrobenzene-1,4-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30570625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65109-45-7 | |
Record name | 2,5-Dinitrobenzene-1,4-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30570625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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